3-Methoxyphenol
Overview
Description
3-methoxyphenol is a member of the class of phenols that is phenol having a methoxy-substituent at the 3-position. It is a member of phenols and a monomethoxybenzene. It is functionally related to a resorcinol.
This compound is a natural product found in Sedum crassularia, Eriogonum brevicaule, and other organisms with data available.
Mechanism of Action
Target of Action
3-Methoxyphenol, also known as m-Hydroxyanisole or Resorcinol monomethyl ether , is a phenolic compound that has been found to interact with various targets in the body. It has been reported to have strong antagonistic properties at the κ opioid receptor . It is also considered a melanocytotoxic chemical, which when oxidized in melanocytes results in the formation of toxic entities like quinones .
Mode of Action
It is known that when it is oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds have the potential to damage and destroy pigment cells, causing skin depigmentation . In response, skin cells are naturally capable of protecting themselves against such cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione S-transferase on the cytotoxic compounds .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is metabolized into a common metabolite, M1(4-methoxycatechol), and M2(o-quinone) by CYP2E1 and SOD enzymes respectively . The M2 metabolite falls into the reactive electrophile category and is expected to bind to proteins . This is in agreement with Toxtree’s predictions for protein binding .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . It is reasonable to hypothesize that this compound might have similar pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
The result of this compound’s action is primarily observed in its ability to cause skin depigmentation . This is due to the cytotoxic compounds it forms when oxidized in melanocytes, which can damage and destroy pigment cells . It also disrupts the function of the liver, kidneys, central nervous system, and redox processes, and increases levels of Hb, red blood cells, and white blood cells in the body .
Biochemical Analysis
Biochemical Properties
3-Methoxyphenol is a member of the class of phenols that is phenol having a methoxy-substituent at the 3-position . It is known to have anti-inflammatory effects on human airway cells . The specific enzymes, proteins, and other biomolecules it interacts with are not well characterized in the literature.
Cellular Effects
Research has shown that methoxyphenolic compounds, including this compound, demonstrate anti-inflammatory activity in human airway cells . They inhibit the production of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 .
Molecular Mechanism
It is known that methoxyphenols can act post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well characterized in the literature. It is known that methoxyphenols are involved in methanogenic biodegradation of aromatic compounds, which depends on syntrophic metabolism .
Properties
IUPAC Name |
3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHGTJPOSUFTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022012 | |
Record name | 3-Methoxyphenol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0022012 | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid with a sweet phenolic odor; [OSHA] Clear dark red liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Methoxyphenol | |
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Boiling Point |
471.2 °F | |
Record name | 3-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/829 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Density |
1.131 | |
Record name | 3-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/829 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
150-19-6 | |
Record name | 3-Methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxyanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150196 | |
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Record name | 3-METHOXYPHENOL | |
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Record name | Phenol, 3-methoxy- | |
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Record name | 3-Methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.232 | |
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Record name | M-HYDROXYANISOLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXB7441U87 | |
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Record name | 3-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/829 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
<1.4 °F | |
Record name | 3-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/829 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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